molecular formula C10H16O B13909447 trans-1(7),8-p-Menthadien-2-ol CAS No. 2102-62-7

trans-1(7),8-p-Menthadien-2-ol

Cat. No.: B13909447
CAS No.: 2102-62-7
M. Wt: 152.23 g/mol
InChI Key: PNVTXOFNJFHXOK-ZJUUUORDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1(7),8-p-Menthadien-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of geraniol or nerol derivatives in the presence of acidic catalysts . The reaction conditions often include:

    Temperature: 60-100°C

    Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride

    Solvents: Non-polar solvents like hexane or toluene

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: trans-1(7),8-p-Menthadien-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)

Major Products:

    Oxidation: Ketones, Aldehydes

    Reduction: Saturated alcohols

    Substitution: Halogenated compounds, Esters

Mechanism of Action

The mechanism of action of trans-1(7),8-p-Menthadien-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • cis-1(7),8-p-Menthadien-2-ol
  • p-Mentha-1(7),8-dien-2-ol
  • 2,8-p-Menthadien-1-ol

Comparison: trans-1(7),8-p-Menthadien-2-ol is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. Compared to its cis-isomer, it may exhibit different physical properties and reactivity patterns . Its minty odor also makes it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

2102-62-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m1/s1

InChI Key

PNVTXOFNJFHXOK-ZJUUUORDSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC(=C)[C@H](C1)O

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)O

Origin of Product

United States

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